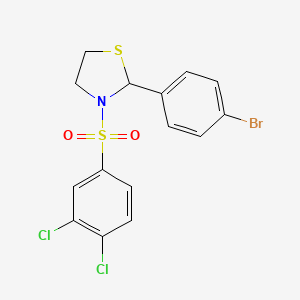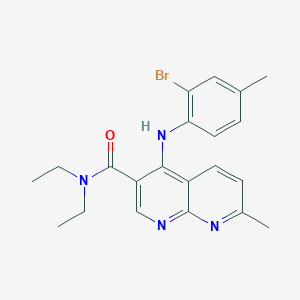
4-((2-bromo-4-methylphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that includes a naphthyridine group, which is a type of nitrogen-containing heterocyclic compound. It also contains a bromo-methylphenyl group and a diethylamino group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The bromo-methylphenyl group would likely contribute significant steric bulk, and the diethylamino group could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The bromine atom on the bromo-methylphenyl group could potentially be a site of reactivity, as could the nitrogen atoms in the naphthyridine ring and the diethylamino group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of heteroatoms .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
The compound falls within a class of substances explored for their antibacterial properties, particularly in the context of developing new antibiotics. A related study on pyridonecarboxylic acids demonstrated the synthesis and antibacterial activity of analogues with amino- and/or hydroxy-substituted cyclic amino groups, aiming to find compounds more active than existing treatments like enoxacin. This research highlights the potential of naphthyridine derivatives in creating effective antibacterial agents (Egawa et al., 1984).
Cytotoxic Activity for Cancer Treatment
Naphthyridine derivatives have also been investigated for their cytotoxic effects, with a focus on treating cancer. Research into carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones has shown potent cytotoxicity against murine leukemia and Lewis lung carcinoma, with some compounds demonstrating significant in vivo efficacy against cancer models. This line of study suggests the compound’s framework could be utilized for developing novel anticancer agents (Deady et al., 2005).
Chemiluminescence in Analytical Chemistry
Another application involves the use of naphthyridine derivatives in analytical chemistry as derivatization reagents for carboxylic acids and amines, enhancing detection sensitivity in liquid chromatography with electrogenerated chemiluminescence. This indicates the utility of such compounds in developing advanced methods for chemical analysis, providing highly sensitive derivatives for the detection of fatty acids and other substances (Morita & Konishi, 2002).
Potential in Gastric H+,K+-ATPase Inhibition
Research into thieno[2,3-c]-1,5-naphthyridines substituted with different amino-containing groups aimed at evaluating their effects on H+,K+-ATPase activity suggests possible applications in treating conditions related to gastric acid secretion. Although the inhibitory potency was not high enough for pharmacological interest, this pathway illustrates the compound’s relevance in exploring treatments for gastric disorders (Björk et al., 1996).
Antimalarial Activity
The potential antimalarial activity of naphthyridin-4-amines, including those with substitutions similar to the compound , has been investigated. Compounds designed around the naphthyridine core structure have shown significant activity against Plasmodium species, highlighting a promising area for developing new antimalarial treatments (Barlin & Tan, 1985).
Wirkmechanismus
Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug or a ligand for a particular protein, its mechanism of action would depend on the specific molecular targets it interacts with .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2-bromo-4-methylanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN4O/c1-5-26(6-2)21(27)16-12-23-20-15(9-8-14(4)24-20)19(16)25-18-10-7-13(3)11-17(18)22/h7-12H,5-6H2,1-4H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEADJDBYKCEFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=C(C=C(C=C3)C)Br)C=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-bromo-4-methylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

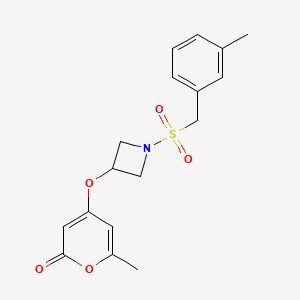
![8-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B2605179.png)
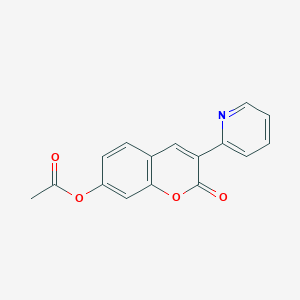

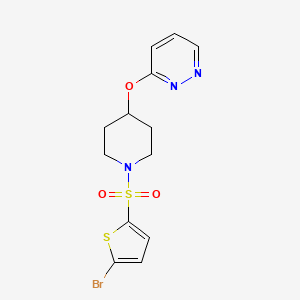
![1-butyl-4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2605189.png)
![2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2605191.png)
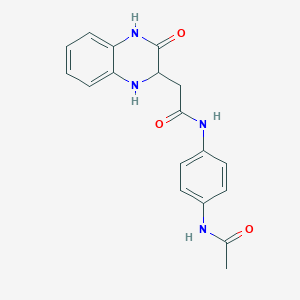

![N-[(dimethylamino)methylene]-N'-(4-methoxyphenyl)thiourea](/img/structure/B2605195.png)
![N-(1-cyanocycloheptyl)-2-{[4-acetamido-2-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2605196.png)


